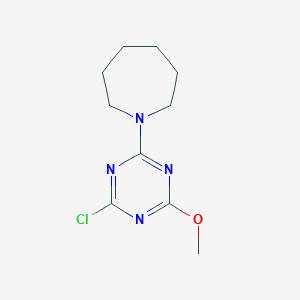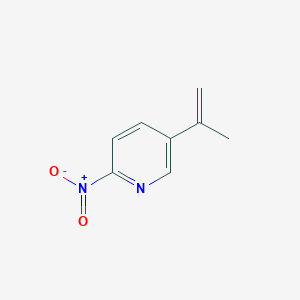
1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane
Übersicht
Beschreibung
“1-(4-Chloro-6-methoxy-1,3,5-triazin-2-yl)azepane” is a chemical compound with the CAS Number: 1342353-11-0 . It has a molecular weight of 242.71 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.
Physical And Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, other physical and chemical properties like density, boiling point, and melting point are not available in the sources I found.
Wissenschaftliche Forschungsanwendungen
Nucleophilic Substitution Reactions
- The reactivity of chloro-triazine derivatives in nucleophilic substitution reactions has been studied. 2-methoxy and 2-diethylamino derivatives of 4-chloro-6-(2-hydroxy-1-naphthyl)-1,3,5-triazines showed notable reactivity with several nucleophiles, highlighting the potential of chloro-triazine compounds in synthetic chemistry (Tsunoda et al., 1976).
Synthesis of Tripodal Compounds
- Chloro-triazine derivatives have been used in microwave-assisted synthesis of tripodal compounds and dendrimer cores, demonstrating their utility in the formation of complex molecular structures (Seijas et al., 2014).
Optimization of Azepane Derivatives
- Studies have been conducted on azepane derivatives for the inhibition of protein kinase B (PKB-alpha). These studies have led to the optimization of azepane derivatives for enhanced activity and plasma stability (Breitenlechner et al., 2004).
Supramolecular Chemistry
- Chloro-triazine has been utilized in the synthesis of alpha-cyclodextrin [2]-rotaxanes. These rotaxanes are significant in the development of molecular shuttles and photochemical molecular devices, showcasing the role of chloro-triazine in supramolecular chemistry (Dawson et al., 2008).
Reaction Dynamics and Molecular Structure
- The dynamic behavior of chloro-triazine derivatives in solution has been explored through NMR studies. This research provides insights into the molecular structure and reactivity of these compounds (Belyakov et al., 2001).
Photoinitiation in Polymer Chemistry
- Chloro-triazine derivatives have been investigated for their role as photoinitiators or co-initiators in the polymerization of acrylate monomers. This highlights their potential applications in materials science and polymer chemistry (Kabatc et al., 2011).
Eigenschaften
IUPAC Name |
1-(4-chloro-6-methoxy-1,3,5-triazin-2-yl)azepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN4O/c1-16-10-13-8(11)12-9(14-10)15-6-4-2-3-5-7-15/h2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPOUBOWHTULFLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCCCCC2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-[(methoxycarbonyl)(methyl)amino]propanoic acid](/img/structure/B1428749.png)

![Methyl 2-amino-4-methoxybenzo[d]thiazole-6-carboxylate](/img/structure/B1428753.png)
![Tert-butyl 6,8-dioxo-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B1428755.png)
![6,8-Dichloro-N-(3-fluoropyridin-4-yl)imidazo[1,2-b]pyridazine-3-carboxamide](/img/structure/B1428756.png)
![2,4-dichloro-6,7-dihydro-5H-pyrano[2,3-d]pyrimidine](/img/structure/B1428759.png)


![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)

![3-(2-(4-((2,4-Difluorophenyl)(hydroxyimino)methyl)piperidin-1-yl)ethyl)-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1428766.png)

